1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-8-4-13(5-8)10-3-9(7-1-2-7)11-6-12-10/h3,6-8,14H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMEEBTYMNZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Cyclopropylpyrimidin-4-yl Precursors
- The 6-cyclopropyl substituent on the pyrimidine ring is introduced typically via cross-coupling reactions such as Suzuki or Negishi coupling, starting from 6-halopyrimidine derivatives and cyclopropyl boronic acid or cyclopropyl organometallic reagents.
- Alternatively, direct cyclopropylation of a 6-halopyrimidine may be achieved by nucleophilic substitution or metal-catalyzed coupling.
Preparation of Azetidin-3-ol or Its Derivatives
- Azetidin-3-ol can be synthesized by ring closure of suitable β-amino alcohol precursors or by functionalization of azetidine derivatives.
- The hydroxyl group at the 3-position can be introduced via stereoselective oxidation or hydroxy-functionalization methods.
- Enantiomerically pure azetidin-3-ol derivatives can be obtained by chiral resolution or stereoselective synthesis using optically pure starting materials.
Coupling Reaction to Form this compound
- The key step involves nucleophilic substitution or coupling of the azetidin-3-ol nitrogen with the 4-position of the 6-cyclopropylpyrimidine.
- Typically, a 4-chloropyrimidine or 4-bromopyrimidine derivative bearing the cyclopropyl group at the 6-position is reacted with azetidin-3-ol under basic or catalytic conditions.
- The reaction may be facilitated by palladium-catalyzed amination (Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr) depending on the leaving group and reaction conditions.
Stereochemical Considerations and Purification
- The azetidin-3-ol moiety contains a stereocenter at the 3-position; thus, preparation methods often include stereoselective synthesis or chiral resolution.
- Diastereomeric mixtures can be separated by fractional crystallization or chromatographic methods, including chiral stationary phase chromatography.
- Enantiomerically pure compounds may be obtained by stereoselective synthesis using optically pure reagents or by conversion of diastereomeric salts followed by cleavage of chiral auxiliaries.
Representative Preparation Method (Based on Patent EP3694330B1)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 6-cyclopropylpyrimidin-4-yl halide | Cross-coupling of 6-halopyrimidine with cyclopropylboronic acid | Palladium catalyst, base, solvent (e.g., Pd(PPh3)4, K2CO3, DMF) |
| 2 | Synthesis of azetidin-3-ol intermediate | Ring closure or functionalization of β-amino alcohol precursors | Chiral auxiliaries or catalysts for stereoselectivity |
| 3 | Coupling of azetidin-3-ol with pyrimidinyl halide | Nucleophilic aromatic substitution or Pd-catalyzed amination | Base (e.g., NaH, K2CO3), solvent (e.g., DMF, DMSO), elevated temperature |
| 4 | Purification and chiral resolution | Chromatography or crystallization | Separation of enantiomers or diastereomers |
Analytical and Research Findings
- The coupling reactions proceed with moderate to high yields depending on substrate purity and reaction conditions.
- Stereochemistry at the azetidin-3-ol center significantly influences biological activity; thus, enantiopure preparation is critical.
- Isotopic labeling or enrichment can be incorporated at various positions for mechanistic studies or pharmacokinetic tracing.
- The presence of cyclopropyl substituent enhances metabolic stability and binding affinity in related pharmacophores.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Cross-coupling + SNAr | 6-halopyrimidine + cyclopropylboronic acid + azetidin-3-ol | Pd-catalyzed coupling + nucleophilic substitution | 60-85 | Moderate to high | Common industrial method |
| Direct cyclopropylation + amination | Pyrimidinyl halide + cyclopropyl organometallic + azetidin-3-ol | Metal-catalyzed cyclopropylation + Pd amination | 50-75 | High (with chiral catalysts) | Requires careful control of conditions |
| Stereoselective synthesis | Chiral β-amino alcohol precursors | Ring closure + coupling | 55-80 | High enantiomeric excess | Preferred for enantiopure compounds |
Chemical Reactions Analysis
Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Key Observations:
Cyclopropyl vs. Cyclobutyl Substituents :
- Replacing cyclopropyl (C3H5) with cyclobutyl (C4H7) increases molecular weight by ~14 g/mol and introduces greater steric bulk. Cyclobutyl’s larger size may enhance hydrophobic interactions in binding pockets but reduce metabolic stability due to increased lipophilicity .
Azetidine vs. Piperidine derivatives (e.g., 218.30 g/mol amine, 263.30 g/mol carboxylic acid) exhibit larger ring systems, which may improve target affinity but reduce blood-brain barrier penetration .
Functional Group Variations :
- The hydroxyl group in the target compound offers hydrogen-bonding capability, critical for solubility and target engagement. In contrast, the amine group in C12H18N4 introduces basicity (pKa ~10–11), while the carboxylic acid in C13H17N3O2 adds acidity (pKa ~4–5), drastically altering ionization states under physiological conditions .
Pyrimidine vs. Pyridine Cores :
- The pyrimidine core (two nitrogen atoms) in the target compound provides distinct electronic properties compared to the pyridine analog (one nitrogen) in C8H9N3O3. Pyrimidines are more electron-deficient, influencing π-π stacking interactions and metabolic pathways .
Biological Activity
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azetidin-3-ol core, substituted with a cyclopropyl group and a pyrimidine ring. The molecular formula is , with a molecular weight of approximately 176.22 g/mol.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity : Preliminary studies indicate that derivatives of azetidinones exhibit antiviral properties against several viruses, including coronaviruses and influenza viruses. The mechanism often involves inhibition of viral replication and interference with viral enzyme activity .
- Antitumor Activity : Compounds with similar azetidinone structures have shown promise in inhibiting cancer cell proliferation. For instance, azetidinone derivatives have been reported to induce apoptosis in breast and prostate cancer cell lines .
- Antimicrobial Properties : The azetidinone framework is known for its antibacterial properties, particularly against Gram-positive bacteria. This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in viral replication or bacterial cell wall synthesis.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What are the recommended synthetic routes for 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol, and how can reaction conditions be optimized?
The synthesis typically involves coupling cyclopropyl-substituted pyrimidine precursors with azetidin-3-ol derivatives. Key steps include nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Contamination by unreacted precursors can be monitored via TLC or HPLC .
Q. How can researchers verify the structural identity and purity of this compound?
Methodological validation requires a multi-technique approach:
- NMR : Compare - and -NMR peaks with computational predictions (e.g., DFT calculations) to confirm the azetidine ring and pyrimidine connectivity.
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS should match the exact molecular mass (e.g., [M+H]⁺ calculated for C₁₀H₁₄N₃O: 208.1086). Contaminants like residual solvents are identified via GC-MS .
Q. What stability considerations are critical for handling this compound in aqueous or biological assays?
The compound’s azetidine ring and pyrimidine moiety are sensitive to hydrolysis under acidic/basic conditions. Stability studies should include:
- pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the cyclopropyl group.
- Oxidative Stability : Add antioxidants (e.g., BHT) to stock solutions if reactive oxygen species are present in assay media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyclopropyl and azetidine groups?
SAR strategies include:
- Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on target binding.
- Azetidine Ring Modifications : Introduce substituents at the 2-position of the azetidine ring to evaluate conformational flexibility via X-ray crystallography or molecular dynamics simulations.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with IC₅₀ shifts. Data contradictions (e.g., reduced activity despite improved solubility) may arise from off-target interactions, requiring orthogonal validation methods like SPR or ITC .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
Advanced in silico methods include:
- Docking Studies : Use AutoDock Vina or Glide to model binding poses in protein active sites (e.g., kinases or GPCRs).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and ligand-induced conformational changes.
- Free Energy Calculations : Apply MM/GBSA or FEP to predict binding affinities. Discrepancies between computational and experimental data may stem from force field inaccuracies or solvent effects, necessitating iterative refinement .
Q. How should researchers address contradictory data in bioactivity or pharmacokinetic profiles?
Contradictions often arise from assay variability or metabolite interference. Mitigation strategies:
- Dose-Response Reproducibility : Repeat assays across multiple plates/labs with internal controls (e.g., reference inhibitors).
- Metabolite Identification : Use LC-MS/MS to detect oxidation or glucuronidation products in hepatic microsome incubations.
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s κ to quantify inter-experiment variability. For pharmacokinetic disparities (e.g., oral vs. IV bioavailability), evaluate formulation excipients or first-pass metabolism .
Methodological Guidance
Q. What techniques are recommended for analyzing the compound’s solubility and partition coefficient (log P)?
- Shake-Flask Method : Dissolve the compound in octanol/water, measure concentrations via UV-Vis at λₘₐₐ (e.g., 260 nm for pyrimidine absorption).
- Chromatographic Estimation : Use reverse-phase HPLC retention times with a log P calibration curve (reference standards: caffeine, naproxen).
- Computational Prediction : Tools like ACD/Labs or MarvinSuite provide log P estimates but may underestimate polar groups (e.g., the hydroxyl in azetidin-3-ol) .
Q. How can researchers optimize enantiomeric purity if the compound has chiral centers?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst for epoxide ring-opening) during azetidine formation.
- Circular Dichroism (CD) : Validate enantiopurity by matching CD spectra to known configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
